3-Deoxy-D-manno-2-octulosonic acid ammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

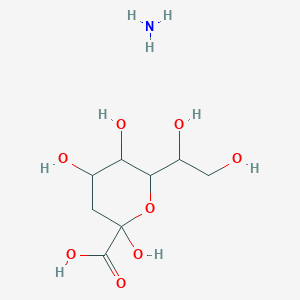

azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJBBKGYARWWNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553875 |

Source

|

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-70-2 |

Source

|

| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Deoxy-D-manno-2-octulosonic Acid (KDO) Ammonium Salt: Structure, Significance, and Application

This guide provides a comprehensive technical overview of 3-Deoxy-D-manno-2-octulosonic acid (KDO) ammonium salt, a critical monosaccharide in the biology of Gram-negative bacteria. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structure, its pivotal role in the lipopolysaccharide (LPS) biosynthesis pathway, its validation as an antibacterial target, and practical protocols for its characterization and use in enzymatic assays.

Core Concepts: Understanding KDO

3-Deoxy-D-manno-oct-2-ulosonic acid, commonly abbreviated as KDO, is an eight-carbon acidic sugar that serves as a fundamental and essential building block in the lipopolysaccharides (LPS) of most Gram-negative bacteria.[1][2] Structurally, it is an ulosonic acid of a 2-ketooctose.[1] Its presence is a hallmark of the inner core region of LPS, where it forms the crucial covalent linkage between the immunostimulatory lipid A moiety and the core oligosaccharide, which extends to the O-antigen polysaccharide chain.[3][4][5]

The ammonium salt form is a common, stable preparation used in research, facilitating its handling and dissolution in aqueous buffers for experimental use.[6] Given that the KDO-lipid A connection is indispensable for the viability of many bacterial species, including E. coli, the biosynthetic pathway responsible for its synthesis and incorporation into LPS is a highly attractive target for the development of novel antibacterial agents.[7][8]

Chemical Structure and Properties

The structure of KDO features a carboxylic acid at the C1 position, a ketone at C2, and lacks a hydroxyl group at C3 (hence "3-deoxy"). The "D-manno" designation indicates that the stereochemistry at the four chiral centers (C4, C5, C6, and C7) is analogous to that of D-mannose.[1] In the ammonium salt, the carboxyl group is deprotonated and forms an ionic bond with an ammonium ion (NH₄⁺).

Table 1: Physicochemical Properties of KDO Ammonium Salt

| Property | Value | Source(s) |

| Systematic Name | (4R,5R,6R,7R)-4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid ammonium salt | |

| CAS Number | 103404-70-2 | [6] |

| Molecular Formula | C₈H₁₇NO₈ | [6] |

| Molecular Weight | 255.22 g/mol | [6][9] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water | [10] |

| Melting Point | 122-124°C | [10] |

| Storage | Long-term at -20°C; Short-term at room temperature | [10] |

The Central Role of KDO in Bacterial Physiology

The significance of KDO is rooted in its non-negotiable role in the structural integrity of the bacterial outer membrane. The biosynthesis of LPS is a complex, multi-step process, and the attachment of KDO to lipid A is a critical, early step in the assembly of the core region.

The KDO Biosynthesis and Transfer Pathway

In bacteria, KDO is synthesized and activated for transfer in a highly conserved pathway, often referred to as a branch of the Raetz pathway of lipid A biosynthesis.[11][12] This pathway is essential, and its disruption leads to the accumulation of toxic intermediates and ultimately, cell death.

The key stages are:

-

Synthesis of KDO-8-Phosphate: The pathway initiates with the aldol condensation of D-arabinose-5-phosphate and phosphoenolpyruvate, catalyzed by KDO-8-phosphate synthase (KDOS).[13]

-

Dephosphorylation to KDO: KDO-8-phosphate is then dephosphorylated to yield free KDO.[13]

-

Activation to CMP-KDO: Before it can be transferred, KDO must be activated. This is accomplished by the enzyme CTP:CMP-3-deoxy-D-manno-octulosonate cytidylyltransferase (CKS), also known as CMP-KDO synthetase. CKS catalyzes the reaction between KDO and cytidine triphosphate (CTP) to form CMP-KDO, the nucleotide-activated sugar donor.[13][14][15]

-

Transfer to Lipid A: Finally, KDO transferase (KdtA) catalyzes the transfer of two KDO residues from CMP-KDO to the lipid A precursor, forming Kdo₂-lipid A. This structure is the minimal LPS component required for the viability of most Gram-negative bacteria.[7][11][15]

Figure 1: Simplified workflow of KDO biosynthesis and its incorporation into Kdo₂-Lipid A.

KDO as a Target for Novel Antibacterials

The enzymes involved in LPS biogenesis are prime targets for new antibacterial drugs because they are conserved across many pathogenic Gram-negative bacteria and are absent in humans.[8] The essentiality of the KDO pathway makes its constituent enzymes, particularly CMP-KDO synthetase (CKS), highly compelling targets.[4][8]

Rationale for Targeting CKS:

-

Essentiality: CKS catalyzes the rate-limiting activation step required for KDO incorporation.[4] Its inhibition halts LPS synthesis.

-

Selectivity: The enzyme and its substrate (KDO) are unique to bacteria (and plants), minimizing the potential for off-target effects in humans.[8][16]

-

Vulnerability: Inhibiting CKS would disrupt the outer membrane's integrity, potentially increasing the bacterium's susceptibility to other antibiotics and host immune defenses.[3]

Analytical Characterization of KDO Ammonium Salt

Verifying the identity, purity, and structure of KDO ammonium salt is paramount before its use in any experimental setting. A combination of spectroscopic techniques provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[17] For KDO, ¹H and ¹³C NMR spectra confirm the carbon skeleton and the stereochemical configuration of the hydroxyl groups. It is a non-destructive technique that provides highly reproducible and detailed structural data.[17]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental formula of the compound.[18] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the molecule and measure its mass-to-charge ratio with high precision.[19]

Experimental Protocols and Workflows

Proper handling and the use of validated protocols are essential for obtaining reliable and reproducible data.

Protocol: Handling and Storage of KDO Ammonium Salt

This protocol ensures the stability and integrity of the compound.

-

Receiving and Initial Storage: Upon receipt, inspect the vial. The lyophilized powder should be stored long-term at -20°C.[10]

-

Reconstitution for Stock Solution: a. Before opening, centrifuge the vial briefly to collect all the powder at the bottom.[10] b. Under sterile conditions (e.g., in a laminar flow hood), reconstitute the powder in high-purity, sterile water to a desired concentration (e.g., 10-50 mM). c. Mix gently by inversion or vortexing until fully dissolved. The solution should be clear and colorless.

-

Stock Solution Storage: While the lyophilized powder is stable, reconstituted aqueous solutions are more susceptible to degradation and microbial growth. It is best practice to aliquot the stock solution into single-use volumes and store them at -20°C.[20] Avoid repeated freeze-thaw cycles.

-

Safety Precautions: Wear standard personal protective equipment (PPE), including safety glasses and gloves, when handling the powder and solutions.

Experimental Workflow: CMP-KDO Synthetase (CKS) Inhibition Assay

This workflow outlines a typical procedure to screen for inhibitors of CKS, a key drug target. The assay monitors the formation of CMP-KDO from KDO and CTP.

Figure 2: A generalized workflow for a CMP-KDO Synthetase (CKS) inhibition assay.

Methodology Details:

-

Reagents and Materials:

-

KDO Ammonium Salt

-

Cytidine Triphosphate (CTP)

-

Purified CKS enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 50 mM MgCl₂)[14]

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Quenching solution (e.g., perchloric acid or EDTA).

-

HPLC system with a suitable column (e.g., C18 reverse-phase).

-

-

Assay Procedure (Example): a. In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of KDO (e.g., 1 mM), and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls. b. Pre-warm the mixture to the optimal reaction temperature (e.g., 37°C). c. Initiate the reaction by adding CTP (e.g., 2.5 mM) and a pre-determined amount of CKS enzyme. d. Incubate the reaction for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range. e. Terminate the reaction by adding the quenching solution. f. Centrifuge the samples to pellet any precipitate. g. Analyze the supernatant by reverse-phase HPLC to separate CMP-KDO from CTP and KDO. h. Quantify the CMP-KDO peak area. Calculate the percentage of inhibition relative to the control without inhibitor. Plot the results to determine the IC₅₀ value for the test compound.

This self-validating system, where product formation is directly and quantitatively measured, ensures the trustworthiness of the screening data. The causality is clear: a reduction in the CMP-KDO peak in the presence of a test compound directly indicates inhibition of the CKS enzyme.

Conclusion

3-Deoxy-D-manno-2-octulosonic acid (KDO) ammonium salt is more than a simple chemical reagent; it is a key that unlocks a deeper understanding of Gram-negative bacterial physiology. Its indispensable role in the biosynthesis of lipopolysaccharide provides a critical vulnerability that can be exploited for therapeutic intervention. For researchers in antibacterial drug discovery, a thorough understanding of KDO's structure, its biochemical pathway, and the robust analytical and enzymatic methods involving it are fundamental to designing and validating the next generation of antibiotics.

References

-

Wikipedia. 3-Deoxy-D-manno-oct-2-ulosonic acid. [Link]

-

Clarke, A. J., et al. (2020). Mechanism and linkage specificities of the dual retaining β-Kdo glycosyltransferase modules of KpsC from bacterial capsule biosynthesis. Journal of Biological Chemistry, 295(13), 4235-4247. [Link]

-

van der Vorm, S., et al. (2019). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS Chemical Biology, 14(11), 2443-2452. [Link]

-

Pradhan, T. K., Lin, C. C., & Mong, K. K. T. (2013). Formal Synthesis of 3-Deoxy-D-manno-Octulosonic Acid (KDO) and 3-Deoxy-D-arabino-2-heptulosonic Acid (DAH). Synlett, 24(02), 219-222. [Link]

-

ResearchGate. (2022). Characterization Techniques for Mass Spectrometry Analysis. [Link]

-

ResearchGate. (2021). 2-Keto-3-deoxyoctonate ammonium salt (KDO) stock solution storage condition? [Link]

-

Wang, X., et al. (2015). Kdo2-lipid A: structural diversity and impact on immunopharmacology. FEMS Microbiology Reviews, 39(2), 193-213. [Link]

-

Holst, O. (2010). Chemical Structure of the Core Region of Lipopolysaccharides. An Update. ResearchGate. [Link]

-

American Chemical Society. Synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO) and its analogs based on KDO aldolase-catalyzed reactions. [Link]

-

Liu, J., et al. (1993). CTP:CMP-3-deoxy-D-manno-octulosonate cytidylyltransferase from Escherichia coli: overproduction and application to the synthesis of CMP-KDO and analogs. Journal of the American Chemical Society, 115(12), 5273-5279. [Link]

-

KEGG. Lipopolysaccharide biosynthesis - Escherichia coli K-12 MG1655. [Link]

-

Cipolla, L., et al. (2011). New targets for antibacterial design: Kdo biosynthesis and LPS machinery transport to the cell surface. Current Medicinal Chemistry, 18(3), 328-348. [Link]

- Google Patents. Method for improving the storage stability of ammonium salts.

-

Knirel, Y. A., et al. (2018). The Biosynthesis of Lipooligosaccharide from Bacteroides thetaiotaomicron. mBio, 9(2), e00388-18. [Link]

-

Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7724. [Link]

-

ResearchGate. Specific activity of CMP-KDO synthetase in crude. [Link]

-

Martin, S. F., et al. (1997). Total Synthesis of 3-Deoxy-d-manno-2-octulosonic Acid (KDO) and 2-Deoxy-β-KDO. Organic Letters, -1(1), 1-4. [Link]

-

Del-Campo, M., et al. (2013). Characterization of Arabidopsis CTP:3-deoxy-D-manno-2-octulosonate cytidylyltransferase (CMP-KDO synthetase), the enzyme that activates KDO for the biosynthesis of rhamnogalacturonan-II. The Plant Journal, 76(2), 241-252. [Link]

-

ResearchGate. Structure and biosynthetic pathway of Kdo2-lipid A in E. coli. [Link]

-

ACS Omega. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. [Link]

-

Jaysons Chemical Industries. (2024). Safe Handling And Storage Procedures For Liquor Ammonia. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (2023). Journal of Pharmaceutical and Medicinal Chemistry. [Link]

-

Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]

-

Al-Hussain, H., et al. (2023). Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains. RSC Chemical Biology, 4(11), 896-904. [Link]

-

Longdom Publishing. The Impact of NMR Spectroscopy in Analytical Chemistry. [Link]

-

Semantic Scholar. The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core. [Link]

-

Horstmann, J. A., et al. (2017). Lipopolysaccharide 3-deoxy-D-manno-octulosonic acid (Kdo) core determines bacterial association of secreted toxins. mBio, 8(3), e00707-17. [Link]

-

ResearchGate. Antibacterial drug targets. [Link]

-

ResearchGate. The structure of lipopolysaccharide from E. coli. Kdo = keto-deoxyoctulosonate... [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Royo, J., Gímez, E., & Hueros, G. (2000). CMP-KDO synthetase: a plant gene borrowed from gram-negative eubacteria. Trends in Genetics, 16(10), 432-433. [Link]

-

University of California, Santa Barbara. Ammonium Chloride SOP. [Link]

-

Tsai, F. T. F., & Chan, P. F. (2014). DNA Topoisomerases as Targets for Antibacterial Agents. Current Topics in Medicinal Chemistry, 14(20), 2296-2306. [Link]

-

Tjandra, K. (2022). A potential new target for developing antibiotics. Drug Discovery News. [Link]

Sources

- 1. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. New targets for antibacterial design: Kdo biosynthesis and LPS machinery transport to the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 3-Deoxy-D-manno-2-octulosonic Acid, Ammonium Salt (KDO) | United States Biological | Biomol.com [biomol.com]

- 11. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. CMP-KDO synthetase: overproduction and application to the synthesis of CMP-KDO and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Kdo-8-N 3 incorporation into lipopolysaccharides of various Escherichia coli strains - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00110E [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. longdom.org [longdom.org]

- 18. researchgate.net [researchgate.net]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

The Unveiling of a Bacterial Keystone: An In-depth Technical Guide to the Discovery and History of 3-Deoxy-D-manno-2-octulosonic Acid (KDO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate architecture of Gram-negative bacteria, a unique eight-carbon sugar acid, 3-Deoxy-D-manno-2-octulosonic acid (KDO), stands as a critical linchpin. This essential monosaccharide forms the vital connection between the lipid A anchor and the core oligosaccharide of lipopolysaccharide (LPS), a major component of the outer membrane. The discovery and elucidation of KDO's structure and biosynthesis have not only been pivotal in understanding the fundamental biology of these bacteria but have also opened new avenues for the development of urgently needed antimicrobial agents. This guide delves into the historical journey of KDO's discovery, its biochemical intricacies, and its emergence as a key therapeutic target.

The Dawn of Endotoxin Research: A Historical Prelude to KDO's Discovery

The story of KDO is intrinsically linked to the broader history of research into bacterial endotoxins. In the late 19th century, Richard Pfeiffer's work with Vibrio cholerae led to the concept of a heat-stable "endotoxin" residing within the bacterial cell, responsible for the potent inflammatory responses observed during infection. It was not until the mid-20th century, however, that the chemical nature of this endotoxin began to be unraveled. The pioneering work of Otto Westphal and Otto Lüderitz was instrumental in establishing that endotoxins are complex lipopolysaccharides. Their meticulous chemical analyses of LPS from various bacterial species laid the essential groundwork for the subsequent identification of its constituent parts, including the then-unknown sugar that would come to be known as KDO.

The Discovery of a Unique Sugar: The Identification of KDO

The definitive discovery of 3-Deoxy-D-manno-2-octulosonic acid is credited to the insightful work of E. C. Heath and M. A. Ghalambor in 1963. While investigating the lipopolysaccharide of a mutant strain of Escherichia coli, they identified a novel acidic sugar that was a key component of the LPS core. Their seminal paper detailed the isolation of this previously uncharacterized 2-keto-3-deoxyoctonic acid.

A crucial analytical method that enabled the detection and quantification of KDO in these early studies was the thiobarbituric acid (TBA) assay . This colorimetric method, originally developed for the detection of sialic acids, was adapted to identify 2-keto-3-deoxy aldonic acids. The reaction of periodate-oxidized KDO with thiobarbituric acid produces a characteristic pink chromophore, allowing for its sensitive detection.

Unraveling the Structure: The Chemical Elucidation of KDO

Following its initial discovery, the next critical step was the complete elucidation of KDO's chemical structure. This was achieved through a combination of classical carbohydrate chemistry techniques, including:

-

Degradation studies: Controlled acidic hydrolysis of LPS was used to release KDO from the polysaccharide chain.

-

Periodate oxidation: This reaction helped to determine the arrangement of hydroxyl groups within the molecule.

-

Spectroscopic analysis: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, once they became more widely available, were instrumental in confirming the stereochemistry and overall structure.

The definitive proof of KDO's structure as 3-Deoxy-D-manno-2-octulosonic acid was ultimately provided by its chemical synthesis. The ability to synthesize KDO in the laboratory and compare its properties to the naturally isolated compound confirmed its unique structure and stereochemistry.

Caption: The chemical structure of 3-Deoxy-D-manno-2-octulosonic acid (KDO).

The Heart of the Matter: KDO's Crucial Role in the Lipopolysaccharide Core

The structural significance of KDO within the LPS molecule cannot be overstated. It forms a ketosidic linkage to the lipid A portion, the hydrophobic anchor of LPS in the outer membrane, and in turn, is glycosidically linked to the rest of the core oligosaccharide and the O-antigen. In most Gram-negative bacteria, the inner core region contains at least one KDO residue, with many species, including E. coli, possessing a KDO disaccharide (KDO2). This KDO linker region is essential for the proper assembly and stability of the outer membrane.

Caption: Simplified structure of the LPS inner core highlighting KDO's central role.

The Assembly Line of a Key Component: Elucidation of the KDO Biosynthetic Pathway

The discovery of KDO's essentiality spurred research into its biosynthesis, a pathway that has since been fully elucidated, primarily through the work of Christian R. H. Raetz and his colleagues. The biosynthesis of KDO is a four-step enzymatic pathway that takes place in the bacterial cytoplasm:

-

Isomerization: D-ribulose 5-phosphate is converted to D-arabinose 5-phosphate by the enzyme D-arabinose 5-phosphate isomerase (KdsD) .

-

Condensation: D-arabinose 5-phosphate is condensed with phosphoenolpyruvate (PEP) to form KDO 8-phosphate. This reaction is catalyzed by the enzyme KDO 8-phosphate synthase (KdsA) .

-

Dephosphorylation: The phosphate group is removed from KDO 8-phosphate to yield KDO, a reaction catalyzed by KDO 8-phosphate phosphatase (KdsC) .

-

Activation: KDO is then activated by cytidine triphosphate (CTP) to form CMP-KDO, the activated sugar nucleotide required for its incorporation into LPS. This final step is catalyzed by CMP-KDO synthetase (KdsB) .

Caption: The biosynthetic pathway of 3-Deoxy-D-manno-2-octulosonic acid (KDO).

A Chink in the Armor: KDO Biosynthesis as an Antimicrobial Target

The essentiality of KDO for the viability of most Gram-negative bacteria, coupled with the absence of this pathway in humans, makes the KDO biosynthetic enzymes attractive targets for the development of novel antibiotics.[1] Inhibitors targeting these enzymes would disrupt the integrity of the bacterial outer membrane, leading to increased susceptibility to other antibiotics and host immune defenses.[1]

| Enzyme | Function | Potential as a Drug Target |

| KdsD | Isomerization of D-ribulose 5-phosphate | A viable target, though redundancy with other isomerases can be a challenge. |

| KdsA | Condensation to form KDO 8-phosphate | A highly attractive target due to its unique reaction mechanism. |

| KdsC | Dephosphorylation of KDO 8-phosphate | A potential target, though phosphatases can be challenging to inhibit selectively. |

| KdsB | Activation of KDO to CMP-KDO | An excellent target; its inhibition directly prevents KDO incorporation into LPS. |

Methodologies for the Scientist

Isolation of KDO from Bacterial Lipopolysaccharide

Principle: Mild acid hydrolysis is used to cleave the acid-labile ketosidic linkage between KDO and lipid A, releasing the KDO-containing oligosaccharides.

Protocol:

-

LPS Extraction: Isolate LPS from bacterial cells using a standard method such as the hot phenol-water extraction.

-

Mild Acid Hydrolysis: Resuspend the purified LPS in 1% (v/v) acetic acid.

-

Heat the suspension at 100°C for 1-2 hours.

-

Centrifugation: Cool the mixture and centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to pellet the insoluble lipid A.

-

Supernatant Collection: Carefully collect the supernatant, which contains the KDO-containing core oligosaccharides and O-antigen (if present).

-

Further Purification: The KDO-containing fraction can be further purified by size-exclusion or ion-exchange chromatography.

Detection of KDO by the Thiobarbituric Acid (TBA) Assay

Principle: This colorimetric assay is based on the periodate oxidation of KDO to form a β-formyl pyruvic acid intermediate, which then reacts with thiobarbituric acid to produce a pink-colored adduct with an absorbance maximum at 548 nm.

Protocol:

-

Sample Preparation: Hydrolyze the LPS sample as described above to release KDO.

-

Periodate Oxidation: To 0.5 mL of the sample, add 0.25 mL of 0.025 M periodic acid in 0.125 N H₂SO₄. Incubate at room temperature for 30 minutes.

-

Arsenite Quenching: Add 0.5 mL of 2% (w/v) sodium arsenite in 0.5 N HCl to stop the oxidation. Mix until the yellow color of iodine disappears.

-

TBA Reaction: Add 2.0 mL of 0.3% (w/v) thiobarbituric acid, pH 2.0.

-

Color Development: Heat the mixture in a boiling water bath for 10 minutes. A pink color will develop in the presence of KDO.

-

Extraction and Measurement: Cool the tubes and extract the chromophore into 2.0 mL of cyclohexanone. Centrifuge to separate the phases and measure the absorbance of the organic phase at 548 nm.

-

Quantification: Compare the absorbance to a standard curve prepared with known concentrations of KDO.

Conclusion

The discovery of 3-Deoxy-D-manno-2-octulosonic acid marked a significant milestone in our understanding of the bacterial cell envelope. From its initial identification as a unique sugar in the lipopolysaccharide of E. coli to the complete elucidation of its structure and biosynthetic pathway, the story of KDO is a testament to the power of meticulous biochemical investigation. Today, KDO is not only recognized as an essential component for the survival of most Gram-negative bacteria but also stands as a promising target in the ongoing battle against antibiotic resistance. The continued exploration of the enzymes involved in its biosynthesis holds the potential to yield a new generation of antimicrobial drugs, underscoring the enduring legacy of this fascinating molecule.

References

- Heath, E. C., & Ghalambor, M. A. (1963). 2-Keto-3-deoxyoctonate, a constituent of cell wall lipopolysaccharide preparations obtained from Escherichia coli.

- Lüderitz, O., Staub, A. M., & Westphal, O. (1966). Immunochemistry of O and R antigens of Salmonella and related Enterobacteriaceae. Bacteriological reviews, 30(1), 192.

- Osborn, M. J. (1963). Studies on the gram-negative cell wall. I. Evidence for the role of 2-keto-3-deoxyoctonate in the lipopolysaccharide of Salmonella typhimurium. Proceedings of the National Academy of Sciences, 50(3), 499-506.

- Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71(1), 635-700.

- Rick, P. D., & Osborn, M. J. (1977). Isolation of a mutant of Salmonella typhimurium dependent on D-arabinose-5-phosphate for growth and synthesis of 3-deoxy-D-mannooctulosonate (ketodeoxyoctonate). Proceedings of the National Academy of Sciences, 74(3), 1120-1124.

- Taylor, P. L., & Tsvetkov, Y. E. (2011). Kdo, a key sugar in bacterial lipopolysaccharides.

- Wang, X., Quinn, P. J., & Yan, A. (2015). Kdo2-lipid A: structural diversity and impact on immunopharmacology. Biological reviews, 90(2), 408-427.

- Warren, L. (1959). The thiobarbituric acid assay of sialic acids. Journal of Biological Chemistry, 234(8), 1971-1975.

- Westphal, O., & Luderitz, O. (1954). Chemische Erforschung von Lipopolysacchariden gramnegativer Bakterien. Angewandte Chemie, 66(13-14), 407-417.

- Karkhanis, Y. D., Zeltner, J. Y., Jackson, J. J., & Carlo, D. J. (1978). A new and improved microassay to determine 2-keto-3-deoxyoctonate in lipopolysaccharide of Gram-negative bacteria. Analytical biochemistry, 85(2), 595-601.

Sources

physical and chemical properties of KDO ammonium salt

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Deoxy-D-manno-oct-2-ulosonic Acid (KDO) Ammonium Salt

Foreword: Understanding the Critical Role of KDO

To researchers, scientists, and drug development professionals, 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) is more than just a complex sugar molecule. It is a linchpin in the architecture of Gram-negative bacteria. As the essential bridge connecting the endotoxic lipid A moiety to the core oligosaccharide of virtually all lipopolysaccharides (LPS), KDO is indispensable for the structural integrity of the bacterial outer membrane.[1][2] This unique and conserved status makes KDO, and the enzymes in its biosynthetic pathway, a prime target for the development of novel antibacterial agents.[3][4]

This guide provides a comprehensive technical overview of the ammonium salt of KDO, a common and practical form for laboratory use. We will delve into its core physical and chemical properties, provide field-proven experimental protocols for its characterization, and explain the scientific rationale behind these methodologies. Our approach is to not only present data but to empower fellow scientists to validate these properties and utilize this crucial molecule effectively in their research endeavors.

Molecular Identity and Structure

KDO is an eight-carbon acidic sugar. The ammonium salt form provides a stable, solid material that is convenient for handling and dissolution in aqueous systems.

Chemical Structure

The structure of KDO features a carboxylic acid at the C1 position, a ketone at C2, and a deoxy center at C3. The D-manno configuration specifies the stereochemistry at the chiral centers (C4, C5, C6, and C7).[1] In solution, KDO exists in equilibrium between its open-chain form and cyclic pyranose or furanose forms. The pyranose form is predominant.

Core Properties

The fundamental identifiers and properties of KDO ammonium salt are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-Deoxy-D-manno-oct-2-ulosonic acid ammonium salt | [5][6] |

| Synonyms | KDO ammonium salt, 3-Deoxyoctulosonic acid ammonium salt | [7] |

| CAS Number | 103404-70-2 | [7] |

| Molecular Formula | C₈H₁₄O₈ · NH₃ (or C₈H₁₇NO₈) | [7] |

| Molecular Weight | 255.22 g/mol | [7] |

| Appearance | White to off-white solid powder | [3] |

| Purity | Typically ≥97% | [7] |

| Storage | -20°C, desiccated | [2][7] |

Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings.

Solubility Profile

KDO ammonium salt is a polar, hydrophilic molecule. Its solubility is a key consideration for preparing stock solutions and reaction media.

| Solvent | Qualitative Solubility | Rationale & Practical Insights |

| Water | Slightly Soluble | As a salt of a polar organic acid, aqueous solubility is expected. The term "slightly soluble" suggests that while it does dissolve, high concentrations (>10-20 mg/mL) may be difficult to achieve at room temperature. For cell culture applications, sterile water or phosphate-buffered saline (PBS) are the solvents of choice.[8] |

| DMSO | Slightly Soluble (with heating) | DMSO is a polar aprotic solvent capable of dissolving many organic salts. However, salts can sometimes have limited solubility in pure DMSO compared to water.[8] Gentle warming may be required to facilitate dissolution, but this should be done with caution to prevent degradation. |

| Methanol | Very Slightly Soluble | Methanol is less polar than water, which likely accounts for the reduced solubility. It could be used in purification protocols, for example, to wash away less polar impurities. The addition of methanol to an aqueous solution of KDO ammonium salt would be expected to decrease its solubility, a principle that can be leveraged for precipitation.[9] |

| Ethanol | Insoluble (Predicted) | Based on its very slight solubility in methanol, KDO ammonium salt is predicted to be effectively insoluble in less polar alcohols like ethanol. |

Expert Insight: The limited solubility can be a practical challenge. For researchers struggling to achieve desired concentrations, sonication in a water bath can aid dissolution. Always prepare aqueous stock solutions fresh, as their long-term stability has not been extensively documented in publicly available literature.[2]

Thermal and Physical Characteristics

| Property | Value / Observation | Method & Scientific Context |

| Melting Point | 122-124 °C | Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. This relatively sharp range for a complex sugar derivative suggests a well-defined crystalline structure. |

| Hygroscopicity | Hygroscopic | This property means the solid material readily absorbs moisture from the atmosphere.[10] This is a critical handling parameter. The compound should always be stored in a desiccator and weighed quickly in a low-humidity environment to ensure accurate mass measurements. Absorbed water can impact stability and experimental reproducibility. |

| Optical Rotation [α]D | Data not publicly available | As a chiral molecule, KDO will rotate plane-polarized light. This value would be determined using polarimetry on a solution of known concentration.[11] It is a critical parameter for confirming stereochemical integrity, particularly after synthesis. |

| pKa | Data not publicly available | The pKa of the carboxylic acid group dictates the ionization state of the molecule at a given pH. It can be determined by potentiometric titration. Based on similar sugar acids, the pKa is expected to be in the range of 3-4. |

Chemical Properties and Stability

Understanding the chemical reactivity and stability of KDO ammonium salt is fundamental to designing experiments, interpreting results, and ensuring the integrity of the molecule.

Stability Profile

The stability of KDO ammonium salt is influenced by pH, temperature, and the presence of oxidizing agents. A forced degradation study is the standard approach to systematically evaluate this.[12][13]

Expert Insight: The C3 deoxy position and the β-keto acid structural motif are potential sites of chemical instability. The glycosidic linkage in LPS is known to be acid-labile, and the free monomer is also susceptible to degradation under harsh conditions.

Forced Degradation Conditions:

-

Acidic Hydrolysis: Exposure to mild acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60 °C) can lead to degradation, potentially through dehydration or other rearrangement reactions.

-

Alkaline Hydrolysis: Basic conditions (e.g., 0.1 M NaOH) can promote enolization and subsequent reactions. The stability of the ammonium counter-ion itself is also pH and temperature-dependent.

-

Oxidative Degradation: Treatment with an oxidizing agent like 3% hydrogen peroxide (H₂O₂) can reveal susceptibility to oxidation, particularly at the numerous hydroxyl groups.

-

Thermal Degradation: Heating the solid material or a solution beyond ambient temperature for an extended period can identify thermally-induced degradation pathways.

-

Photostability: Exposure to UV light (e.g., as specified in ICH Q1B guidelines) is necessary to determine if the compound is light-sensitive.

Key Chemical Reactions

-

Acid-Catalyzed Hydrolysis from LPS: Mild acid hydrolysis (e.g., 1% acetic acid at 70-100 °C) is the foundational reaction used to cleave KDO from the lipid A core for analytical quantification.[1]

-

Periodate Oxidation: The vicinal diols within the KDO structure can be cleaved by periodate (IO₄⁻). This reaction forms the basis of certain colorimetric quantification assays, such as the purpald assay, which measures the formaldehyde released.[14]

-

Thiobarbituric Acid (TBA) Assay: This classic colorimetric assay involves mild periodate oxidation of KDO followed by condensation with TBA to produce a pink chromophore, which is quantified spectrophotometrically.[2]

-

Enzymatic Reactions: In biological systems, KDO is activated by CMP-KDO synthetase (KdsB), which catalyzes its conversion to CMP-KDO. This is a critical step in LPS biosynthesis and a major focus of inhibitor design.[5][15]

Analytical Characterization and Protocols

A multi-faceted analytical approach is required to confirm the identity, purity, and structure of KDO ammonium salt.

Spectroscopic Analysis

NMR is arguably the most powerful tool for unambiguous structure elucidation. While a definitive, fully assigned spectrum for the ammonium salt is not widely published, the following describes the expected features and a protocol for acquisition.

Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆):

-

Proton Signals (δ 3.5-4.5 ppm): A complex series of multiplets corresponding to the protons on the carbon backbone (C4-H to C8-H). Extensive overlap is expected.

-

C3 Protons (δ 1.8-2.5 ppm): Two diastereotopic protons at the C3 deoxy position, likely appearing as a pair of doublets of doublets (dd) due to geminal and vicinal coupling.

-

Ammonium Protons (NH₄⁺): In aprotic solvents like DMSO-d₆, this may appear as a broad singlet. In D₂O, the protons will exchange with the solvent and will not be observed.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (C2, δ > 190 ppm): The ketone carbon will be significantly downfield.

-

Carboxyl Carbon (C1, δ ~170-175 ppm): The carboxylic acid carbon.

-

Hydroxylated Carbons (C4-C8, δ ~60-80 ppm): Carbons bearing hydroxyl groups.

-

Deoxy Carbon (C3, δ ~30-40 ppm): The methylene carbon at the C3 position will be the most upfield signal in the carbon backbone.

Electrospray ionization (ESI) in negative mode is ideal for analyzing the KDO anion.

-

Expected Parent Ion: [M-H]⁻ at m/z 237.06 (for the free acid C₈H₁₄O₈).

-

Plausible Fragmentation Pattern: The fragmentation of molecular ions provides structural information.[16][17] For KDO, fragmentation is likely initiated by cleavage adjacent to the carbonyl group or through loss of small neutral molecules.[18]

-

Loss of H₂O (m/z 219.05): Dehydration is a common fragmentation pathway for molecules with multiple hydroxyl groups.

-

Loss of CO₂ (m/z 193.07): Decarboxylation of the carboxylic acid group.

-

Cross-ring cleavages: Characteristic of sugar molecules, leading to smaller fragment ions.

-

FTIR provides information on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3200-3500 (broad) | O-H Stretch | Hydroxyl groups |

| ~3000-3200 | N-H Stretch | Ammonium ion (NH₄⁺) |

| ~2850-2950 | C-H Stretch | Aliphatic C-H bonds |

| ~1720-1740 | C=O Stretch | Ketone (C2) |

| ~1580-1650 | C=O Stretch | Carboxylate (COO⁻, asymmetric) |

| ~1400-1450 | N-H Bend | Ammonium ion (NH₄⁺) |

| ~1000-1200 | C-O Stretch | Alcohols and carboxylic acid |

Chromatographic Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of KDO, particularly for its quantification after release from LPS.[1]

Protocol: Quantification of KDO from LPS by Acid Hydrolysis and HPAE-PAD

This protocol describes the validated method for releasing and quantifying KDO, demonstrating its utility as a biomarker for endotoxin.

-

Sample Preparation:

-

Accurately weigh approximately 2.5 mg of the lyophilized LPS sample into a 5 mL volumetric flask.

-

Add 1% acetic acid solution to the flask up to the mark and mix thoroughly to dissolve the sample.[1]

-

-

Acid Hydrolysis:

-

Heat the sample solution at 70 °C for 60 minutes. This step is critical for cleaving the ketosidic linkage between KDO and lipid A.[1]

-

Causality: The choice of mild acid (acetic acid) and controlled temperature is crucial to selectively hydrolyze the KDO linkage without significant degradation of the released KDO itself.

-

-

Drying and Reconstitution:

-

Evaporate the samples to dryness using a centrifugal evaporator (e.g., SpeedVac) equipped with an acid trap. This may take 5-6 hours.[1]

-

Resuspend the dried residue in a known volume (e.g., 10 mL) of deionized water.

-

-

Filtration (Optional but Recommended):

-

Filter the resuspended sample using a centrifugal filter unit (e.g., 3,000 MWCO) to remove any larger, undissolved particles or protein contaminants.

-

-

HPAE-PAD Analysis:

-

Inject the prepared sample onto an appropriate anion-exchange column (e.g., Dionex CarboPac series).

-

Elute with a high pH mobile phase (e.g., sodium hydroxide gradient) to ensure the sugar acid is in its anionic form and binds to the column.

-

Detect the eluted KDO using a pulsed amperometric detector, which provides high sensitivity for underivatized carbohydrates.

-

Quantify the KDO concentration by comparing the peak area to a standard curve prepared with pure KDO ammonium salt.

-

Conclusion and Future Directions

KDO ammonium salt is a cornerstone molecule for research into Gram-negative bacteria, endotoxin analysis, and the development of novel antibiotics. This guide has synthesized the available data on its physical and chemical properties and provided a framework of robust analytical protocols.

It is evident that while its biological role is well-established, there are gaps in the publicly available, detailed physicochemical data, such as quantitative solubility, pKa, and specific optical rotation. The protocols and expected analytical outcomes described herein provide a clear path for researchers to generate this data, contributing to a more complete understanding of this vital compound. As a Senior Application Scientist, I encourage the rigorous application of these methods to ensure data quality and advance our collective efforts in the fields of microbiology and drug discovery.

References

-

Bio-protocol. (2015). Determination of Keto-deoxy-d-manno-8-octanoic acid (KDO) from Lipopolysaccharide of Escherichia coli. Bio-protocol, 5(24). Retrieved from [Link]

- Luthman, K., Claesson, A., & Pring, B. G. (1987). Synthesis of analogues of 3-deoxy-D-manno-octulosonic acid (KDO) as potential inhibitors of CMP-KDO synthetase.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Knbes, E. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. Retrieved from [Link]

- Ziylan, Z., Arts, M., Wennekes, T., & van der Marel, G. A. (2022). Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. ACS Omega, 7(39), 35378-35386.

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]

-

ResearchGate. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

UniProt. (n.d.). kdkA - 3-deoxy-D-manno-octulosonic acid kinase. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Studies in phase rule. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 3-Deoxy-D-manno-oct-2-ulosonic Acid (KDO) and Pseudaminic Acid C-Glycosides. Retrieved from [Link]

-

PubMed Central. (n.d.). Lipopolysaccharide 3-Deoxy-D-manno-octulosonic Acid (Kdo) Core Determines Bacterial Association of Secreted Toxins. Retrieved from [Link]

-

PubMed. (1999). Quantification of bacterial lipopolysaccharides by the purpald assay. Retrieved from [Link]

-

PubMed. (2012). Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density. Retrieved from [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

MDPI. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt. Retrieved from [Link]

-

YouTube. (2013). Calculate pKa from Ka and vice versa. Retrieved from [Link]

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..? Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

Environmental Science: Atmospheres. (n.d.). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Keto-3-deoxyoctonate ammonium salt (≥97%). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

MDPI. (2022). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Retrieved from [Link]

-

YouTube. (2021). pKa, pKb, Ka and Kb Calculations: Acids and Bases Chemistry Practice Problems. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

-

ResearchGate. (2020). Hygroscopicity of organic surrogate compounds from biomass burning and their effect on the efflorescence of ammonium sulfate in mixed aerosol particles. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Retrieved from [Link]

-

NIST. (n.d.). Ammonium sulfate - Infrared Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US4215225A - Process for preparing ammonium salts of alkanoic acids.

-

ResearchGate. (n.d.). FT-IR spectra. a Polyethyleneimine. b Quaternary ammonium... Retrieved from [Link]

-

ResearchGate. (2005). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis and Evaluation of 3‑Deoxy‑d‑manno‑oct‑2‑ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. Retrieved from [Link]

Sources

- 1. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of analogues of 3-deoxy-D-manno-octulosonic acid (KDO) as potential inhibitors of CMP-KDO synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-ケト-3-デオキシオクトン酸 アンモニウム塩 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Keto-3-deoxyoctonate ammonium salt (≥97%) - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-Deoxy-D-manno-oct-2-ulosonic Acid (KDO) and Pseudaminic Acid C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ajrconline.org [ajrconline.org]

- 15. uniprot.org [uniprot.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scienceready.com.au [scienceready.com.au]

- 18. chem.libretexts.org [chem.libretexts.org]

Introduction: The Critical Role of KDO in Gram-Negative Bacteria

An In-depth Technical Guide to 3-Deoxy-D-manno-oct-2-ulopyranosonic Acid (KDO) Ammonium Salt (CAS 103404-70-2) for Researchers and Drug Development Professionals

3-Deoxy-D-manno-oct-2-ulopyranosonic acid, commonly known as KDO, is a unique eight-carbon sugar that is an essential and highly conserved component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] It plays a pivotal role by forming the connection between the lipid A moiety and the core oligosaccharide of the LPS.[1] This linkage is crucial for the structural integrity and viability of the bacterial cell.[1] The minimal essential structure for the survival of many Gram-negative bacteria is Kdo2-lipid A.[4] Given its indispensable function, the biosynthetic pathway of KDO is a significant and attractive target for the development of novel antibacterial agents.[5][6] The ammonium salt of KDO, with the CAS number 103404-70-2, serves as a vital research tool in these endeavors.[5][7]

Physicochemical Properties of KDO Ammonium Salt

The KDO ammonium salt with CAS number 103404-70-2 is a white to off-white solid.[5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 103404-70-2 | [5][7][8] |

| Molecular Formula | C8H17NO8 | [7][8] |

| Molecular Weight | 255.22 g/mol | [7][8] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 118 °C | [8] |

| Purity | ≥97% | [9] |

| Storage Temperature | -20°C | [9][10][11] |

Handling, Storage, and Preparation of Stock Solutions

Proper handling and storage of KDO ammonium salt are critical to maintain its integrity for experimental use.

Storage and Handling:

-

Long-term Storage : The lyophilized powder should be stored at -20°C in a dry environment.[10][11] For optimal stability, it is recommended to keep the compound under an inert gas like nitrogen.[8]

-

Moisture Sensitivity : As an ammonium salt, it may be hygroscopic. It is crucial to store it in a well-ventilated, dry area to prevent moisture absorption, which can lead to caking and degradation.[12]

-

General Precautions : Standard laboratory safety protocols should be followed when handling this compound.[13]

Preparation of Aqueous Stock Solutions:

-

Reconstitution : To prepare a stock solution, the lyophilized powder can be reconstituted in high-purity water.[14]

The Role of KDO in the Lipopolysaccharide Biosynthesis Pathway

KDO is synthesized in the cytoplasm of Gram-negative bacteria and is then incorporated into the growing LPS molecule on the inner membrane. The biosynthesis of KDO and its subsequent activation and transfer are essential for the formation of a functional outer membrane.[6] The pathway is a prime target for antibacterial drug design because its inhibition can compromise the bacterial cell envelope, leading to cell death.[6]

Caption: Simplified overview of the KDO biosynthesis and incorporation pathway in Gram-negative bacteria.

Application in Drug Development: Targeting KDO Biosynthesis

Synthetic analogues of KDO are valuable tools for studying the disruption of bacterial cell wall biosynthesis, which can lead to the discovery of new antibacterial agents.[5] KDO ammonium salt is often used as a standard for the quantification of KDO released from LPS or as a substrate in enzymatic assays targeting the enzymes of the KDO biosynthetic pathway.[10][]

Experimental Protocol: Quantification of KDO from Bacterial Lysates

This protocol describes a colorimetric method for the quantification of KDO, which is a common application for KDO ammonium salt as a standard. This method is based on the periodate-thiobarbituric acid reaction.[16]

Materials:

-

KDO ammonium salt (CAS 103404-70-2) for standard curve

-

Bacterial cell lysate or purified LPS sample

-

Sulfuric acid (H₂SO₄), 0.25 N

-

Periodic acid (H₅IO₆), 40 mM in 0.125 N H₂SO₄

-

Sodium arsenite (NaAsO₂), 2% in 0.5 N HCl

-

Thiobarbituric acid (TBA), 0.3%, pH 2.0

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

Standard Curve Preparation :

-

Prepare a stock solution of KDO ammonium salt in water (e.g., 1 mg/mL).

-

Create a series of dilutions to generate standards ranging from approximately 5 to 100 µg/mL.

-

-

Sample Preparation :

-

Hydrolyze the bacterial cell lysate or purified LPS sample in 0.25 N H₂SO₄ at 100°C for 20 minutes to release KDO.

-

Centrifuge the hydrolyzed sample to pellet any debris. The supernatant contains the released KDO.

-

-

Colorimetric Reaction :

-

To 100 µL of each standard and sample supernatant in a microcentrifuge tube, add 50 µL of periodic acid solution.

-

Incubate at room temperature for 30 minutes.

-

Add 100 µL of sodium arsenite solution and mix until the yellow-brown color disappears.

-

Add 500 µL of TBA solution and incubate in a boiling water bath for 10 minutes. A pink to red color will develop.

-

Cool the tubes on ice for 5 minutes.

-

Add 200 µL of DMSO to stabilize the color.

-

-

Measurement :

-

Measure the absorbance of the standards and samples at 548 nm using a spectrophotometer.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the concentration of KDO in the samples by interpolating their absorbance values on the standard curve.

-

Caption: Workflow for the colorimetric quantification of KDO.

Conclusion

KDO ammonium salt (CAS 103404-70-2) is an indispensable tool for researchers in the fields of microbiology, biochemistry, and drug development. Its role as a fundamental component of the outer membrane of Gram-negative bacteria makes it and its biosynthetic pathway a critical area of study for the development of new antibacterial therapies. Understanding its properties, handling requirements, and applications is essential for leveraging this compound to its full potential in the laboratory.

References

-

Ziylan, Z. S., de Putter, G.-J., Roelofs, M., van Dijl, J. M., Scheffers, D.-J., & Walvoort, M. T. C. (2023). Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains. RSC Chemical Biology, 4(11), 897-905. Available from: [Link]

-

Holst, O. (2013). The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core. Zentralblatt für Bakteriologie, 295(4), 423-433. Available from: [Link]

-

Pharmaffiliates. (n.d.). 3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2021). 2-Keto-3-deoxyoctonate ammonium salt (KDO) stock solution storage condition? Retrieved January 23, 2026, from [Link]

-

Wang, X., & Quinn, P. J. (2010). Kdo2-lipid A: structural diversity and impact on immunopharmacology. Acta Pharmacologica Sinica, 31(5), 523-538. Available from: [Link]

-

van der Vorm, S., et al. (2021). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS Chemical Biology, 16(11), 2375-2384. Available from: [Link]

-

Horstman, A. L., et al. (2007). Lipopolysaccharide 3-Deoxy-D-manno-octulosonic Acid (Kdo) Core Determines Bacterial Association of Secreted Toxins. Infection and Immunity, 75(5), 2290-2297. Available from: [Link]

-

Fernandez-Tejada, A., & Corzana, F. (2018). The Role of Bacterial Lipopolysaccharides as Immune Modulator in Vaccine and Drug Development. In Glycochemical Synthesis: Strategies and Applications. Wiley. Available from: [Link]

-

van der Vorm, S., et al. (2021). Synthesis and Evaluation of Kdo Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ChemRxiv. Preprint. Available from: [Link]

-

Misra, R., & Priyanka, P. (2015). Determination of Keto-deoxy-d-manno-8-octanoic acid (KDO) from Lipopolysaccharide of Escherichia coli. Bio-protocol, 5(24), e1685. Available from: [Link]

-

Oscarson, S., & Sehgelmeble, F. W. (2000). Synthesis of 3-Deoxy-α-d-manno-oct-2-ulosonic Acid Glycoside (Kdo) and Its 2-Deoxy Analogue: A Horner−Emmons Approach. Organic Letters, 2(18), 2841-2844. Available from: [Link]

-

Wang, W., et al. (2019). Synthesis of 3-deoxy-D-manno-2-octulosonic acid (Kdo) and D-glycero-D-talo-2-octulosonic acid (Ko) and their α-glycosides. Angewandte Chemie International Edition, 58(33), 11339-11344. Available from: [Link]

-

Ziylan, Z. (2022). Kdo derivatives as tools to metabolically label bacterial lipopolysaccharides. University of Groningen. Available from: [Link]

-

ResearchGate. (n.d.). LPS Quantitation Procedures. Retrieved January 23, 2026, from [Link]

-

Taylor, E. A., et al. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 51. Available from: [Link]

- Google Patents. (1960). Method for improving the storage stability of ammonium salts.

-

Alkali Scientific. (n.d.). 2-Keto-3-deoxyoctonate ammonium salt, 1 X 5 mg (K2755-5MG). Retrieved January 23, 2026, from [Link]

-

Di Lorenzo, F., et al. (2015). The Kdo biosynthetic pathway toward OM biogenesis as target in antibacterial drug design and development. Current Medicinal Chemistry, 22(19), 2310-2323. Available from: [Link]

-

Monash University. (2024). Scientists discover novel immune 'traffic controller' hijacked by virus. Retrieved January 23, 2026, from [Link]

-

Krülle, T., et al. (1994). Synthesis of 3-deoxy-2-octulosonic acid derivatives and characterisation of their 3-deoxyoctitols. Carbohydrate Research, 254, 141-156. Available from: [Link]

-

ResearchGate. (n.d.). Lipopolysaccharide as a Target for the Development of Novel Therapeutics in Gram-Negative Bacteria. Retrieved January 23, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 2-Keto-3-deoxyoctonate ammonium salt (≥97%). Retrieved January 23, 2026, from [Link]

-

Risso Chemical. (n.d.). Ammonium Sulfate Storage & Handling Best Practices. Retrieved January 23, 2026, from [Link]

Sources

- 1. The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Kdo2-lipid A: structural diversity and impact on immunopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. The Kdo biosynthetic pathway toward OM biogenesis as target in antibacterial drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. biosynth.com [biosynth.com]

- 9. 2-Keto-3-deoxyoctonate ammonium salt (≥97%) - Amerigo Scientific [amerigoscientific.com]

- 10. alkalisci.com [alkalisci.com]

- 11. 2-酮基-3-脱氧辛烷 铵盐 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. risso-chemical.com [risso-chemical.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

The Biological Significance of the Kdo-Lipid A Moiety: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Cornerstone of the Gram-Negative Outer Membrane

In the intricate architecture of Gram-negative bacteria, the outer membrane stands as a formidable barrier, crucial for survival and pathogenesis. The primary component of its outer leaflet is the lipopolysaccharide (LPS), a molecule of immense biological importance.[1][2] While the entire LPS structure, comprising the O-antigen, core oligosaccharide, and lipid A, is significant, the innermost region—the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)-lipid A moiety—represents the minimal essential structure required for the viability of most Gram-negative bacteria.[3][4] This guide provides an in-depth exploration of the Kdo-lipid A moiety, detailing its molecular structure, biosynthesis, pivotal role in bacterial physiology, and its profound impact as a primary activator of the host's innate immune system. Understanding this molecule is not merely an academic exercise; it is fundamental to the development of novel antibiotics, vaccine adjuvants, and therapeutics for inflammatory diseases.

Section 1: Molecular Architecture and Essentiality

The Kdo-lipid A domain is an amphipathic glycolipid composed of two key parts:

-

Lipid A : The hydrophobic anchor of LPS, embedded within the outer membrane.[5] In Escherichia coli, it typically consists of a β-(1'→6)-linked disaccharide of glucosamine, which is phosphorylated at positions 1 and 4'. This backbone is decorated with multiple fatty acid chains (acyl chains), creating the molecule's "lipid" character and its endotoxic properties.[4]

-

Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) : One or more Kdo sugar residues are attached to the 6'-position of the glucosamine disaccharide.[6] The minimal structure required to sustain bacterial viability in E. coli is Kdo2-lipid A, containing two Kdo residues.[7]

This specific architecture is not arbitrary. The anionic character of the Kdo residues and the phosphate groups interacts with divalent cations (like Mg²⁺ and Ca²⁺), which cross-bridge adjacent LPS molecules. This creates a tightly packed, quasi-crystalline lattice structure that significantly restricts the passage of hydrophobic molecules, including many antibiotics, forming an effective permeability barrier.[5][7] The essentiality of Kdo-lipid A is underscored by the fact that genetic inactivation of the enzymes in its core biosynthetic pathway is lethal to most Gram-negative bacteria.[8][9]

Section 2: The Raetz Pathway: Biosynthesis of Kdo-Lipid A

The construction of Kdo2-lipid A is a highly conserved, nine-step enzymatic process known as the Raetz pathway, which begins in the cytoplasm and concludes on the inner leaflet of the cytoplasmic membrane.[3][4]

The pathway can be summarized as follows:

-

LpxA & LpxC : The pathway initiates with UDP-N-acetylglucosamine (UDP-GlcNAc). LpxA transfers a hydroxymyristoyl chain to the glucosamine sugar. The subsequent deacetylase reaction, catalyzed by LpxC, is the first committed and irreversible step, making LpxC a prime target for novel antibiotic development.[4]

-

LpxD : Adds a second hydroxymyristoyl chain to create the di-acylated intermediate.

-

LpxH & LpxB : The UDP group is cleaved by LpxH, and two molecules of the resulting product are condensed by LpxB to form the characteristic glucosamine disaccharide.

-

LpxK : A kinase that phosphorylates the 4'-position of the disaccharide, yielding an intermediate known as Lipid IVA.[3]

-

KdtA (WaaA) : This bifunctional enzyme transfers two Kdo residues from CMP-Kdo to Lipid IVA, forming Kdo2-Lipid IVA.[3]

-

LpxL & LpxM : These "late acyltransferases" add two secondary acyl chains (laurate and myristate in E. coli) to complete the hexa-acylated structure of Kdo2-Lipid A.[8]

This fully formed molecule is then flipped to the outer leaflet of the inner membrane and subsequently transported to the outer membrane.

Caption: The Raetz Pathway for Kdo2-Lipid A biosynthesis in E. coli.

Section 3: The Immunostimulatory Core and TLR4 Signaling

Beyond its structural role, Kdo-lipid A is one of the most potent microbe-associated molecular patterns (MAMPs). It is the principal ligand for the Toll-like Receptor 4 (TLR4) complex on host innate immune cells, such as macrophages and dendritic cells, making it the component responsible for the endotoxic activity of LPS.[4][5][10]

The activation sequence is a paradigm of innate immune recognition:

-

Recognition and Binding : In the bloodstream, LPS/Kdo-lipid A is bound by Lipopolysaccharide Binding Protein (LBP). This complex transfers the lipid A to CD14 on the surface of myeloid cells. CD14 then presents the Kdo-lipid A molecule to the TLR4 and Myeloid Differentiation factor 2 (MD-2) complex.[5][11]

-

Receptor Dimerization : The binding of the hexa-acylated lipid A into a hydrophobic pocket within MD-2 induces a conformational change, promoting the homodimerization of the TLR4-MD-2 complex.[11]

-

Signal Transduction : This dimerization brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the TLR4 molecules into close proximity, creating a scaffold for the recruitment of adaptor proteins and initiating downstream signaling.

Two primary signaling pathways are activated:

-

MyD88-dependent Pathway : Occurs at the plasma membrane and rapidly activates NF-κB, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][12]

-

TRIF-dependent Pathway : Follows the endocytosis of the TLR4 complex and activates IRF3, leading to the production of Type I interferons (IFN-α/β). This pathway also contributes to a later phase of NF-κB activation.[8][12]

Caption: TLR4 signaling pathway initiated by Kdo-Lipid A recognition.

Section 4: Structural Diversity and Immune Evasion

The canonical hexa-acylated, bis-phosphorylated lipid A from E. coli is a powerful immune activator. However, pathogenic bacteria have evolved numerous strategies to modify their Kdo-lipid A structure to evade or dampen this potent host response.[2][13][14] These modifications are often regulated by environmental cues encountered within the host, such as temperature or antimicrobial peptides.

| Bacterium | Common Lipid A Modification | Consequence for TLR4 Signaling | Biological Advantage |

| Yersinia pestis | Switches from hexa-acyl (27°C) to tetra-acyl (37°C) | Poor agonist/antagonist at host temperature | Evades immune detection upon transmission to a warm-blooded host.[13] |

| Helicobacter pylori | Predominantly tetra-acylated and mono-phosphorylated | Very weak agonist of human TLR4 | Reduces inflammatory response, facilitating chronic colonization of the stomach.[8][9] |

| Salmonella enterica | Addition of phosphoethanolamine or aminoarabinose | Reduces TLR4 activation | Increases resistance to cationic antimicrobial peptides (e.g., polymyxin B).[8] |

| Francisella tularensis | Typically tetra-acylated and lacks the 4'-phosphate group | Poorly recognized by human TLR4 | Contributes to the high virulence and immune evasion of the pathogen.[4] |

This structural plasticity highlights a critical challenge in drug and vaccine development. A therapeutic targeting the canonical E. coli lipid A structure may not be effective against pathogens that present a modified version to the immune system.

Section 5: Kdo-Lipid A in Research and Drug Development

The dual nature of Kdo-lipid A—essential for bacteria and a potent immune stimulator—makes it a focal point for therapeutic intervention.

-

Antibiotic Targets : As previously mentioned, enzymes in the Raetz pathway, particularly LpxC, are highly attractive targets for the development of new antibiotics specifically aimed at Gram-negative pathogens.

-

Vaccine Adjuvants : By detoxifying lipid A, its immunostimulatory properties can be harnessed. Monophosphoryl Lipid A (MPLA), a derivative of Salmonella minnesota lipid A lacking the 1-phosphate group, is a prime example. It retains the ability to stimulate a robust adaptive immune response via the TRIF-dependent pathway but has significantly reduced toxicity, making it a successful vaccine adjuvant approved for human use.[12]

-

Sepsis Antagonists : In cases of septic shock, the overstimulation of TLR4 by circulating lipid A is a primary driver of pathology. Synthetic lipid A analogs, such as Eritoran (E5564), have been developed to act as competitive antagonists of the TLR4/MD-2 complex, blocking the binding of native endotoxin.[15] While clinical trials have had mixed results, this remains an active area of research.[15]

Experimental Protocol: Isolation of Kdo2-Lipid A from an E. coli Mutant

To study Kdo-lipid A, it must first be isolated in a pure form. The most effective method utilizes bacterial mutants, such as E. coli WBB06 or WJW00, which are deficient in the heptosyltransferase enzymes (e.g., rfaC or rfaD mutants).[10] This genetic block prevents the addition of the core oligosaccharide, causing the bacterium to accumulate Kdo2-lipid A as its final LPS product.

Objective : To extract and purify Kdo2-Lipid A from a 4-liter culture of an E. coli rfaD mutant strain (e.g., WJW00).

Methodology : This protocol is a synthesis of established rapid extraction methods.[1][16]

Step 1: Cell Harvest and Solvent Washes (Cell Drying)

-

Culture the E. coli WJW00 strain in 4 L of LB medium to late-log phase.

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min). Discard the supernatant.

-

Resuspend the cell pellet thoroughly in 80 mL of pure ethanol. Transfer to solvent-resistant centrifuge tubes.

-

Pellet the cells (5,000 x g for 10 min) and discard the supernatant.

-

Repeat the wash procedure sequentially, twice with ethanol, twice with acetone, and twice with diethyl ether.[1]

-

Expert Insight : These washes are critical. They progressively dehydrate the cells and remove phospholipids and other membrane lipids. A thorough resuspension at each step is essential for a high-purity final product. Failure to do so results in a gummy, contaminated lipid extract.[1]

-

Step 2: Single-Phase Bligh-Dyer Extraction

-

Combine the dried cell pellets into a glass flask.

-

Add a mixture of Chloroform:Methanol:Water in a 1:2:0.8 (v/v/v) ratio. For ~5 g of dried cells, use 20 mL Chloroform, 40 mL Methanol, and 16 mL Water.

-

Stir vigorously at room temperature for 1 hour to lyse the cells and solubilize the lipids.

-

Centrifuge the mixture at 5,000 x g for 15 min. The Kdo2-Lipid A will be in the supernatant. Carefully collect the supernatant.

Step 3: Mild Acid Hydrolysis

-

Transfer the supernatant to a glass, acid-washed tube.

-

Add 1% sodium acetate (pH 4.5) to the extract and incubate in a boiling water bath for 30 minutes.

-

Rationale : This step is optional if using a deep-rough mutant like WJW00 where Kdo2-Lipid A is the final product. For other strains, this step cleaves the acid-labile Kdo linkage to the outer core oligosaccharide.[16] For purity, it is often included to remove any other potential acid-labile components.

-

Step 4: Purification by Phase Partitioning

-

Cool the hydrolyzed mixture to room temperature.

-

Convert the single-phase mixture into a two-phase Bligh-Dyer system by adding chloroform and water to achieve a final Chloroform:Methanol:Water ratio of 2:2:1.8 (v/v/v).

-

Vortex thoroughly and centrifuge (2,000 x g for 10 min) to separate the phases.

-

The purified Kdo2-Lipid A will partition into the lower, chloroform-rich organic phase. The more hydrophilic components will remain in the upper aqueous phase.

-

Carefully collect the lower phase using a glass Pasteur pipette.

-

Wash the upper phase once more with chloroform and combine the lower phases.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

Step 5: Final Precipitation and Lyophilization

-

Dissolve the dried lipid film in a small amount of chloroform/methanol.

-

Precipitate the Kdo2-Lipid A by adding a mixture of acetone and diethyl ether.[1] Let it sit at 4°C for at least 1 hour.

-

Pellet the white precipitate by centrifugation (10,000 x g for 20 min).

-

Wash the pellet with 80% phenol and diethyl ether to remove any remaining contaminants.[1]

-

Dry the final pellet, dissolve it in a 1% triethylamine aqueous solution, and lyophilize to yield a stable, fluffy white powder.[1]

Functional Characterization: The LAL Assay

The biological activity (endotoxicity) of the purified Kdo2-lipid A must be confirmed. The gold-standard method is the Limulus Amebocyte Lysate (LAL) assay.[17]

-

Principle : The assay utilizes a clotting cascade present in the amebocytes (immune cells) of the horseshoe crab (Limulus polyphemus).[18] This cascade is initiated by extremely low levels of endotoxin.

-

Methodology : There are three main types: gel-clot (qualitative), turbidimetric (quantitative), and chromogenic (quantitative).[17] In the chromogenic LAL assay, the endotoxin-activated enzyme cascade cleaves a colorless synthetic substrate, producing a yellow-colored product (p-nitroaniline), which is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of endotoxin present.[17]

-

Application : By creating a standard curve with a known endotoxin standard, the activity of the purified Kdo2-lipid A can be precisely quantified in Endotoxin Units (EU) per milligram.

Caption: Workflow for Kdo2-Lipid A Isolation and Functional Analysis.

Conclusion and Future Directions

The Kdo-lipid A moiety is a molecule of profound duality. It is an indispensable structural component that provides Gram-negative bacteria with a vital protective barrier, while simultaneously serving as a powerful molecular flag that alerts the host immune system to invasion. This duality places it at the center of the host-pathogen battlefield. For researchers and drug developers, a deep, mechanistic understanding of its biosynthesis, structural variations, and interaction with the TLR4 signaling complex is paramount. Future research will continue to focus on exploiting the enzymes of the Raetz pathway for new antibiotics, refining the design of lipid A analogs to create safer and more effective vaccine adjuvants and sepsis therapeutics, and understanding how the host microbiome's diverse lipid A structures shape systemic immunity. The study of this single molecular entity continues to yield fundamental insights into bacterial physiology and immunology, paving the way for the next generation of therapies against infectious and inflammatory diseases.

References

-

Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. (2021). Applied Sciences. [Link]

-